![molecular formula C19H25NO2S2 B14194845 Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- CAS No. 849481-61-4](/img/structure/B14194845.png)
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a methyl group, and a phenylthio-methyl-pentyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the amide group. The methyl group is then added to the benzenesulfonamide core through a Friedel-Crafts alkylation reaction. The phenylthio-methyl-pentyl substituent is introduced via a nucleophilic substitution reaction, where a suitable thiol is reacted with a halogenated pentyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl and phenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The phenylthio group may enhance the compound’s binding affinity and specificity for certain targets, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-pentyl-
- 4-methyl-N-(1-phenylethyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]- is unique due to the presence of the phenylthio-methyl-pentyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other benzenesulfonamide derivatives, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
849481-61-4 |
|---|---|
Molekularformel |
C19H25NO2S2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
4-methyl-N-(1-phenylsulfanylhexan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S2/c1-3-4-8-17(15-23-18-9-6-5-7-10-18)20-24(21,22)19-13-11-16(2)12-14-19/h5-7,9-14,17,20H,3-4,8,15H2,1-2H3 |
InChI-Schlüssel |
UOYRPLYYOMXQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CSC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


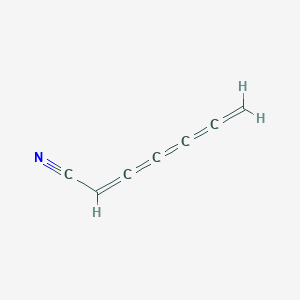
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
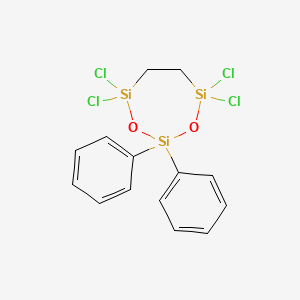
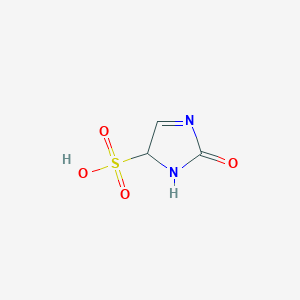
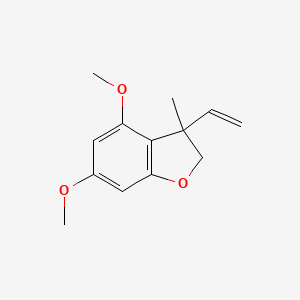

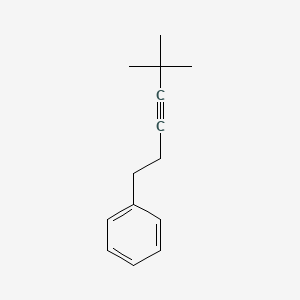
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
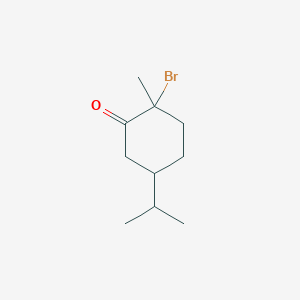
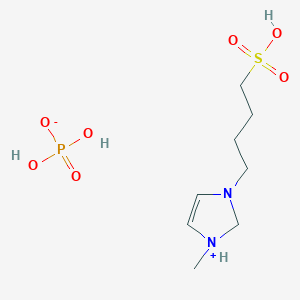

![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
